![molecular formula C14H18Cl2N2O B2408431 N-(2,3-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide CAS No. 1016804-01-5](/img/structure/B2408431.png)
N-(2,3-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPA is a derivative of the analgesic drug fentanyl, which is a potent opioid receptor agonist. However, unlike fentanyl, DPA does not exhibit opioid-like effects, making it a promising candidate for non-opioid pain management.
Mechanism of Action
The exact mechanism of action of DPA is not fully understood. However, it is believed to act on the sigma-1 receptor, a protein that is involved in modulating pain perception and inflammation. DPA has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
Studies have shown that DPA has a low affinity for opioid receptors and does not produce the typical opioid-like effects seen with drugs such as fentanyl. Instead, DPA has been shown to have a unique pharmacological profile, with analgesic effects that are independent of opioid receptors. DPA has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPA in lab experiments is its non-opioid nature, which makes it a safer alternative to opioid drugs. Additionally, DPA has been shown to have a long duration of action, which may make it a more effective pain management option. However, one limitation of using DPA is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on DPA. One area of interest is the development of novel pain management therapies based on DPA. Additionally, further studies are needed to fully understand the mechanism of action of DPA and its potential applications in treating other conditions beyond pain management. Finally, research is needed to optimize the synthesis and purification of DPA to make it more accessible for use in experimental settings.
Synthesis Methods
The synthesis of DPA involves the reaction between 2,3-dichloroaniline and 3-methylpiperidine, followed by the addition of acetic anhydride. This reaction results in the formation of DPA, which can be purified through recrystallization.
Scientific Research Applications
DPA has been extensively studied for its potential use in pain management. It has been shown to have analgesic effects in animal models of acute and chronic pain, without the development of tolerance or dependence seen with opioid drugs. Additionally, DPA has been investigated for its potential use in treating neuropathic pain, a condition that is often difficult to manage with current therapies.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-10-4-3-7-18(8-10)9-13(19)17-12-6-2-5-11(15)14(12)16/h2,5-6,10H,3-4,7-9H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRUUSHNQPOPQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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